



Application Notes: Protocol for Measuring Neutrophil Oxidative Burst with Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydrorhodamine 123	
Cat. No.:	B035253	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neutrophil oxidative burst, or respiratory burst, is a critical component of the innate immune response, characterized by the rapid production and release of reactive oxygen species (ROS) to kill invading pathogens like bacteria and fungi.[1][2] This process is primarily mediated by the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase enzyme complex.[1][3] Dysregulation of the oxidative burst is associated with various immunodeficiencies, such as Chronic Granulomatous Disease (CGD), making its measurement a crucial diagnostic and research tool.[4][5]

The **dihydrorhodamine 123** (DHR123) assay is a widely used and reliable method for quantifying neutrophil oxidative burst activity using flow cytometry.[5][6] The principle of the assay is based on the oxidation of the non-fluorescent, cell-permeable DHR123 into the highly fluorescent compound Rhodamine 123 (R123).[5][7] This conversion is mediated by ROS, particularly hydrogen peroxide (H₂O₂) in the presence of intracellular peroxidases, allowing for a quantitative assessment of ROS production on a single-cell level.[1][7]

Signaling Pathway of Neutrophil Oxidative Burst



Neutrophil activation is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) like N-formyl-Met-Leu-Phe (fMLP) or pharmacological agents like Phorbol 12-Myristate 13-Acetate (PMA).[1]

- Receptor-Mediated Activation (e.g., fMLP): fMLP binds to G-protein coupled receptors (GPCRs), triggering downstream signaling cascades.[1] This involves the activation of Phospholipase C-γ2 (PLC-γ2), leading to the generation of diacylglycerol (DAG) and the release of intracellular calcium (Ca²⁺).[2][3]
- Direct PKC Activation (e.g., PMA): PMA is a potent activator that bypasses receptor-proximal events by directly activating Protein Kinase C (PKC).[8]

Both pathways converge on the assembly and activation of the multi-protein NADPH oxidase complex at the cell membrane. [2][9] Activated NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen (O_2), generating the superoxide anion (O_2^-).[1][2] Superoxide is then rapidly converted to other ROS, including hydrogen peroxide (H_2O_2).[1][9] It is the H_2O_2 , in conjunction with cellular peroxidases, that oxidizes DHR123 to fluorescent R123, which is then detected by flow cytometry.[1][5][7]





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Caption: Signaling cascade from stimulus to DHR123 oxidation in neutrophils.

Experimental Protocols

Two primary protocols are presented: one for isolated neutrophils, which provides a pure cell population, and a more rapid method using whole blood.

Protocol 1: Assay Using Isolated Human Neutrophils

This method is recommended for applications requiring a pure neutrophil population, minimizing interference from other blood cells.

A. Materials and Reagents

- Equipment: Flow cytometer with 488 nm laser, refrigerated centrifuge, water bath, hemocytometer, light microscope.
- Reagents:
 - Anticoagulant: Sodium or Lithium Heparin.[10]
 - Neutrophil Isolation Medium: Density gradient medium (e.g., Ficoll-Paque™, Dextran).[11]
 [12]
 - Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]
 - Red Blood Cell (RBC) Lysis Buffer: 0.2% NaCl followed by 1.6% NaCl, or commercial lysis buffer.[13]
 - Dihydrorhodamine 123 (DHR123): Stock solution in DMSO (e.g., 30 mM), store at -80°C.
 [1]
 - Stimulants:
 - Phorbol 12-Myristate 13-Acetate (PMA): Stock in DMSO, working solution prepared in buffer.[10][14]



- N-formyl-Met-Leu-Phe (fMLP): Stock in DMSO, working solution prepared in buffer.[1][6]
- Stopping Solution: Cold PBS or HBSS.
- B. Neutrophil Isolation
- Collect whole blood in heparinized tubes.
- Isolate polymorphonuclear neutrophils (PMNs) using a density gradient separation method (e.g., Dextran sedimentation followed by Ficoll gradient).[11][12]
- After centrifugation, carefully collect the neutrophil layer.[12]
- Perform hypotonic lysis to remove any remaining RBCs.[13]
- Wash the purified neutrophils twice with cold HBSS.[1]
- Resuspend the cell pellet in HBSS, perform a cell count, and assess viability (should be >95%).
- Adjust the cell concentration to 1 x 10⁷ cells/mL in HBSS.[1]
- C. DHR123 Assay Protocol
- In flow cytometry tubes, add 100 μ L of the isolated neutrophil suspension (1 x 10⁶ cells).
- Prepare a working solution of DHR123 in HBSS. Add DHR123 to each tube to a final concentration of 5 μ M.[5]
- Incubate the tubes for 5-15 minutes at 37°C in a water bath.[1][14]
- Add the desired stimulus (e.g., PMA to a final concentration of 100-200 nM or fMLP to 100 nM). For the unstimulated (negative) control, add an equivalent volume of HBSS.[1][14]
- Incubate for 15-20 minutes at 37°C.[1] Incubation time may need optimization depending on the stimulus.[5]
- Stop the reaction by adding 1 mL of cold HBSS and placing the tubes on ice for at least 10 minutes.



- Centrifuge the tubes at 425 x g for 5 minutes at 4°C.[1]
- Discard the supernatant and resuspend the cell pellet in 500 μL of cold HBSS or flow cytometry buffer.
- Analyze the samples on a flow cytometer as soon as possible, measuring green fluorescence in the FL1 channel (or equivalent, ~530 nm).[1][15]

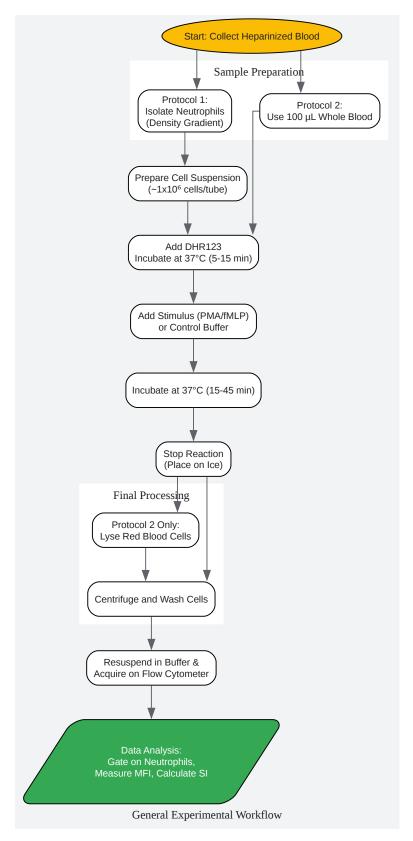
Protocol 2: Assay Using Human Whole Blood

This protocol is faster as it omits the neutrophil isolation step and is suitable for screening purposes.[16][17]

- A. DHR123 Assay Protocol (Whole Blood)
- Collect whole blood in heparinized tubes. Use within two hours of collection.[14]
- To a flow cytometry tube, add 100 μL of fresh whole blood.[14][16]
- Add DHR123 to a final concentration of 5 μM.
- Incubate for 15 minutes at 37°C.[14]
- Add the desired stimulus (e.g., PMA) or buffer for the control tube.
- Incubate for 20-45 minutes at 37°C.[1][14]
- Stop the reaction by placing tubes on ice.[1]
- Add 2 mL of RBC Lysis Buffer to each tube and incubate for 10-20 minutes at room temperature.[6][14]
- Centrifuge at 500 x g for 5-10 minutes.[14]
- Carefully aspirate the supernatant and resuspend the leukocyte pellet in 500 μL of flow cytometry buffer.
- · Analyze immediately by flow cytometry.



Experimental Workflow



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Caption: Step-by-step workflow for the DHR123 neutrophil oxidative burst assay.

Data Presentation and Analysis

- Gating: On a forward scatter (FSC) vs. side scatter (SSC) plot, identify and gate the neutrophil population, which is characterized by high side scatter and intermediate forward scatter.[14]
- Histogram Analysis: Create a histogram of the FL1 (green fluorescence) channel for the gated neutrophil population. The fluorescence intensity of stimulated samples will show a rightward shift compared to the unstimulated control.[1]
- Quantification: The primary metric is the Mean Fluorescence Intensity (MFI) of the neutrophil
 population.
- Stimulation Index (SI): To normalize results and facilitate comparisons, a Stimulation Index is often calculated.[5][10]

SI = MFI of Stimulated Sample / MFI of Unstimulated Sample

Table 1: Typical Reagent Concentrations and Incubation Times



Parameter	Concentration / Time	Notes	Source
Cell Concentration	1 x 10 ⁶ - 1 x 10 ⁷ cells/mL	For isolated neutrophils.	[1]
DHR123 Concentration	5 μΜ	Prepare fresh from a DMSO stock.	[5]
DHR123 Incubation	5 - 15 minutes at 37°C	Pre-loads cells with the dye.	[1][14]
PMA Concentration	100 - 200 nM	Potent, receptor- independent stimulus.	[14][18]
fMLP Concentration	100 nM	Receptor-dependent physiological stimulus.	[1]
Stimulation Incubation	15 - 45 minutes at 37°C	Time can be optimized.	[1][14]

Table 2: Example Quantitative Data and SI Calculation

Sample Condition	Mean Fluorescence Intensity (MFI)	Stimulation Index (SI)
Unstimulated Control	150	1.0
Stimulated with PMA (100 nM)	7500	50.0
Stimulated with fMLP (100 nM)	3000	20.0
Test Compound + PMA	3750	25.0

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes: Protocol for Measuring Neutrophil Oxidative Burst with Dihydrorhodamine 123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035253#protocol-for-measuring-neutrophil-oxidative-burst-with-dhr123]

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